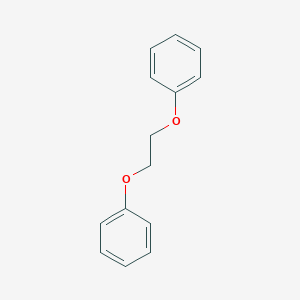

1,2-Diphenoxyethane

Cat. No. B093615

Key on ui cas rn:

104-66-5

M. Wt: 214.26 g/mol

InChI Key: XCSGHNKDXGYELG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04038309

Procedure details

A stirred autoclave is charged with 1220 parts of β-naphthol, 620 parts of caustic soda solution (50% by weight strength) and 360 parts of 1,2-diphenoxyethane. The mixture is heated while stirring to an internal temperature of 260° C. and kept at this temperature for ten minutes as in Example 4. Residual moisture is removed from the autoclave within five minutes at 100 mm pressure; dehydration is practically complete. Carbon dioxide is then passed into the autoclave at an internal temperature of 260° C. up to a pressure of 7 atmospheres. Carboxylation followed by processing are carried out as in Example 4. The mixture of organic phase and aqueous phase is acidified to about pH 5 at a temperature of 95° C. with vigorous stirring and the β-naphthol liberated is separated with the organic phase. The clear aqueous phase is heated to 85° to 90° C., acidified to pH about 3 with hydrochloric acid and stirred for another thirty minutes. After cooling to 50° C. the yellowish crystals of 2-hydroxy-naphthalene-3-carboxylic acid are suction filtered and dried at 70° C. in vacuo. 550 parts (75.5% of theory based on reacted β-naphthol) of 2-hydroxynaphthalene-3-carboxylic acid is obtained with a melting point of 214° to 216° C.

Yield

75.5%

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[OH:11].[OH-:12].[Na+].O(CC[O:23][C:24]1C=CC=CC=1)C1C=CC=CC=1>>[OH:11][C:2]1[C:3]([C:24]([OH:23])=[O:12])=[CH:4][C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:1]=1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=C(C=CC2=CC=CC=C12)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O(C1=CC=CC=C1)CCOC1=CC=CC=C1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

260 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while stirring to an internal temperature of 260° C.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture is heated

|

WAIT

|

Type

|

WAIT

|

|

Details

|

kept at this temperature for ten minutes as in Example 4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Residual moisture is removed from the autoclave within five minutes at 100 mm pressure

|

|

Duration

|

5 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is then passed into the autoclave at an internal temperature of 260° C. up to a pressure of 7 atmospheres

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The mixture of organic phase and aqueous phase

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is acidified to about pH 5 at a temperature of 95° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with vigorous stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the β-naphthol liberated is separated with the organic phase

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The clear aqueous phase is heated to 85° to 90° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for another thirty minutes

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling to 50° C. the yellowish crystals of 2-hydroxy-naphthalene-3-carboxylic acid

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at 70° C. in vacuo

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC1=CC2=CC=CC=C2C=C1C(=O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 75.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |